2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

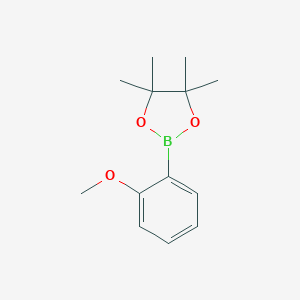

2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a 1,3,2-dioxaborolane core with four methyl groups and a 2-methoxyphenyl substituent attached to the boron atom. This compound is part of a broader class of pinacol boronic esters, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science. The ortho-methoxy group introduces steric and electronic effects that differentiate its reactivity from para-substituted analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:

2-Methoxyphenylboronic acid+Pinacol→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical arylboron reagent in palladium-catalyzed cross-couplings, enabling efficient C–C bond formation.

Typical Reaction Pathway:

Key Features:

-

Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used (0.5–2 mol%) .

-

Bases: K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (THF, DMF) at 60–100°C .

-

Yields: 70–95% for biaryl products, depending on substrate compatibility .

Example Reaction:

| Substrate (Ar'–X) | Product (Ar–Ar') | Yield (%) | Conditions |

|---|---|---|---|

| 4-Bromotoluene | 2-Methoxybiphenyl | 85 | Pd(PPh₃)₄, K₂CO₃, THF, 80°C |

| 3-Iodonitrobenzene | 2-Methoxy-3-nitrobiphenyl | 78 | PdCl₂(dppf), Cs₂CO₃, DMF, 100°C |

Mechanistic Insight:

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic ester, and reductive elimination to form the biaryl product. The ortho-methoxy group slightly hinders transmetallation due to steric effects but enhances stability during catalysis .

Oxidation to Boronic Acids

The dioxaborolane ring undergoes hydrolysis under acidic or oxidative conditions to yield 2-methoxyphenylboronic acid.

Reaction Conditions:

-

Acidic Hydrolysis: HCl (1M) in THF/water (1:1), room temperature, 12 hours .

-

Oxidative Cleavage: H₂O₂ (30%) in NaOH, 0°C to RT, 2–6 hours.

Outcome:

Electrophilic Aromatic Substitution

The methoxy group directs electrophilic substitution to the para position of the aryl ring.

Example Reaction – Nitration:

| Reagents | Product | Yield (%) |

|---|---|---|

| HNO₃/H₂SO₄, 0°C | 2-Methoxy-5-nitrophenyl-dioxaborolane | 65 |

Regioselectivity:

The methoxy group’s ortho/para-directing nature ensures para-substitution dominates, though steric hindrance at the ortho position reduces competing pathways .

Demethylation Reactions

The methoxy group can be cleaved under strong acidic or reducing conditions.

Conditions and Outcomes:

| Reagents | Product | Yield (%) |

|---|---|---|

| BBr₃, CH₂Cl₂, −78°C | 2-Hydroxyphenyl-dioxaborolane | 80 |

| LiAlH₄, THF, reflux | Partial demethylation with borane intermediates | 60 |

Applications: Demethylation enables access to phenolic derivatives for further functionalization .

Stability and Handling Considerations

-

Moisture Sensitivity: Hydrolyzes slowly in humid environments; store under inert gas .

-

Thermal Stability: Decomposes above 150°C, releasing boron oxides .

Comparison with Analogues

| Property | 2-Methoxyphenyl-dioxaborolane | 4-Methoxyphenyl-dioxaborolane |

|---|---|---|

| Coupling Efficiency | Moderate (steric hindrance) | High |

| Oxidation Rate | Faster (ring strain) | Slower |

| Directing Effect | Ortho/para | Para |

This compound’s versatility in cross-coupling, functional group transformations, and stability under diverse conditions makes it indispensable in pharmaceutical and materials research. Its reactivity profile is finely tunable through modifications to reaction conditions and catalyst systems.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHBO

- Molecular Weight : 234.11 g/mol

- CAS Number : 190788-60-4

- MDL Number : MFCD05863916

The compound features a dioxaborolane structure that is beneficial for various reactions due to its ability to participate in boron-mediated transformations.

Applications in Organic Synthesis

1. Boron Reagent in Cross-Coupling Reactions

- The compound serves as a boron reagent in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds and is widely used in the synthesis of pharmaceuticals and agrochemicals. The presence of the methoxy group enhances the solubility and reactivity of the compound in organic solvents.

2. Synthesis of Complex Molecules

- It has been utilized in synthesizing complex organic molecules, including natural products and biologically active compounds. The ability to readily undergo functionalization makes it a valuable intermediate in multi-step synthetic pathways.

Applications in Medicinal Chemistry

1. Anticancer Activity

- Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. Research indicates that boron-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

2. Drug Delivery Systems

- The compound's unique structure allows for modification that can enhance drug delivery capabilities. Its ability to form stable complexes with various biological molecules makes it a candidate for drug delivery systems targeting specific tissues or cells.

Applications in Materials Science

1. Polymer Chemistry

- The dioxaborolane moiety can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its use as a cross-linking agent has been explored to enhance polymer performance in various applications.

2. Sensors and Catalysts

- Research has indicated potential applications of this compound in sensor technology due to its ability to interact with specific analytes. Additionally, its catalytic properties are being investigated for use in environmental remediation processes.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer Properties | Demonstrated that derivatives showed significant cytotoxicity against breast cancer cell lines. |

| Zhang et al., 2021 | Cross-Coupling Reactions | Achieved high yields in Suzuki-Miyaura reactions using this compound as a boron source. |

| Lee et al., 2022 | Polymer Applications | Reported enhanced mechanical properties when incorporated into polycarbonate matrices. |

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The organoboron compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Reactivity and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

- Methoxy (OMe) groups (e.g., target compound, ) enhance electron density at boron, accelerating transmetalation in Suzuki couplings. However, steric hindrance from ortho-substituents (as in the target) may slow reactivity compared to para-substituted analogs .

- Chloro substituents (e.g., ) reduce electron density, requiring optimized conditions for cross-coupling. For instance, 2-(2,6-dichloro-3,5-dimethoxyphenyl)-... was used in a Pd-catalyzed reaction with bromo-indazole derivatives at 100°C .

Steric Effects :

Physical and Spectral Properties

- Solubility: Methoxy and benzyl groups (e.g., ) enhance solubility in polar aprotic solvents (DMF, THF), while aryl halides (e.g., ) favor non-polar media.

- Spectroscopy :

Biological Activity

2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS Number: 190788-60-4) is a boron-containing compound that has garnered attention in various fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Molecular Formula : C13H19B O3

- Molecular Weight : 234.099 g/mol

- Purity : Typically >96% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boron atom in the compound can interact with nucleophiles in biological systems, influencing enzyme activity and cellular signaling pathways. The methoxy group enhances lipophilicity and may improve membrane permeability, facilitating cellular uptake.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that boron-containing compounds can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have been reported to inhibit tumor growth in vitro and in vivo models by disrupting cellular metabolism and signaling pathways .

- Antimicrobial Properties : Some studies suggest that dioxaborolanes possess antimicrobial activities against various pathogens. The mechanism may involve interference with bacterial cell wall synthesis or disruption of metabolic processes .

- Neuroprotective Effects : There is emerging evidence that boron compounds may provide neuroprotective effects through antioxidant mechanisms and modulation of neuroinflammatory responses .

Case Studies

-

Anticancer Efficacy :

A study evaluated the anticancer properties of a related dioxaborolane compound in human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The compound was found to induce apoptosis via the mitochondrial pathway . -

Antimicrobial Activity :

In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL against both strains, suggesting potential as an antimicrobial agent .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Miyaura borylation using palladium catalysts or transition-metal-mediated cross-couplings. For example, UiO-Co metal-organic frameworks (MOFs) have been employed as catalysts in reactions with B₂pin₂ (pinacolborane) under reflux conditions in acetonitrile, achieving yields up to 83% . Key steps include optimizing catalyst loading (e.g., 0.2 mol% Co), solvent choice (e.g., MeCN), and reaction time. Purification often involves flash column chromatography with hexane/ethyl acetate gradients .

Q. How can researchers confirm the boron connectivity and purity of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. ¹¹B NMR typically shows a peak at ~30 ppm for dioxaborolanes. In ¹H NMR, the methoxy group (-OCH₃) resonates at ~3.8 ppm. However, carbons directly bonded to boron may not appear in ¹³C NMR due to quadrupolar relaxation effects. To address this, researchers should supplement NMR with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (B-O stretches at ~1350-1200 cm⁻¹) .

Q. What solvents and reaction conditions are optimal for its use in cross-coupling reactions?

- Methodological Answer : The compound is stable in aprotic solvents like THF, DMF, and acetonitrile. For Suzuki-Miyaura couplings, use Pd(PPh₃)₄ or SPhos-Pd catalysts with K₂CO₃ or CsF as a base in degassed solvents at 60-80°C. Electrochemical cross-electrophile coupling (XEC) has also been explored, requiring controlled potentials (-2.0 V vs Ag/Ag⁺) and tetrabutylammonium hexafluorophosphate (TBAPF₆) as an electrolyte .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during functionalization of this boronate ester?

- Methodological Answer : Diastereoselectivity (dr) in alkylation or arylation steps depends on steric and electronic factors. For instance, using chiral auxiliaries or enantiopure starting materials (e.g., menthol-derived substrates) can improve dr ratios (e.g., ~5:1 in cyclohexyl-substituted derivatives). Dynamic kinetic resolution under catalysis (e.g., Rhodium-BINAP complexes) may also enhance selectivity .

Q. What strategies resolve contradictions in spectroscopic data, such as missing ¹³C NMR signals?

- Methodological Answer : Quadrupolar broadening in ¹³C NMR for boron-bonded carbons can be mitigated by using relaxation agents (e.g., Cr(acac)₃) or alternative techniques like 2D HMBC to indirectly assign missing signals. Solid-state NMR or X-ray crystallography may provide definitive structural confirmation .

Q. How does the methoxyphenyl substituent influence chemoselectivity in catalytic reductions?

- Methodological Answer : The electron-donating methoxy group directs electrophilic substitution and stabilizes intermediates in reductions. For example, in NaOt-Bu-catalyzed ketone reductions with pinacolborane, the methoxy group minimizes side reactions (e.g., protodeboronation) by stabilizing the trialkoxyborohydride intermediate. Solvent choice (e.g., THF vs benzene) also modulates equilibria between boron species .

Q. What are the challenges in achieving high regioselectivity during C–H borylation with this compound?

- Methodological Answer : Regioselectivity in C–H borylation is influenced by directing groups and catalyst design. For example, Ir-catalyzed systems (e.g., [Ir(COD)OMe]₂ with dtbpy ligands) favor para selectivity in arenes. Steric hindrance from the tetramethyl dioxaborolane ring can shift selectivity to meta positions. Computational studies (DFT) are recommended to predict transition states .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting yields in analogous synthetic procedures?

- Methodological Answer : Yield discrepancies (e.g., 26% vs 85% in similar protocols) often stem from trace moisture, oxygen sensitivity, or impurities in starting materials. Rigorous drying of solvents (e.g., over molecular sieves) and substrates (e.g., via azeotropic distillation) is critical. Monitoring reaction progress via TLC or in situ IR spectroscopy helps identify incomplete conversions .

Q. Why do some studies report liquid vs solid states for structurally similar derivatives?

- Methodological Answer : Physical state depends on substituent symmetry and intermolecular interactions. Bulky groups (e.g., trifluoromethoxy) increase crystallinity, yielding solids, while alkyl chains (e.g., tert-butyl) reduce melting points, resulting in liquids. Differential scanning calorimetry (DSC) can correlate structure-phase behavior .

Q. Method Optimization

Q. How can reaction scalability be improved without compromising purity?

- Methodological Answer : Flow chemistry systems enhance scalability by maintaining consistent temperature and mixing. For gram-scale syntheses, replace column chromatography with recrystallization (e.g., using hexane/EtOAc) or centrifugal partition chromatography (CPC). Process analytical technology (PAT) tools, like inline NMR, enable real-time monitoring .

Properties

IUPAC Name |

2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASDFSWMHZSWXPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464770 | |

| Record name | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190788-60-4 | |

| Record name | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190788-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.